molecular formula C22H39NS B14136328 2-(Heptadecylsulfanyl)pyridine CAS No. 89025-52-5

2-(Heptadecylsulfanyl)pyridine

Cat. No.: B14136328
CAS No.: 89025-52-5
M. Wt: 349.6 g/mol
InChI Key: KUMPBMQASQEQQW-UHFFFAOYSA-N
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Description

2-(Heptadecylsulfanyl)pyridine is a compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The compound this compound features a long heptadecylsulfanyl chain attached to the second position of the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptadecylsulfanyl)pyridine typically involves the nucleophilic substitution reaction of pyridine with a heptadecylsulfanyl group. One common method is the reaction of 2-chloropyridine with heptadecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Heptadecylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the heptadecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the heptadecylsulfanyl group, yielding pyridine derivatives.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), alkyl halides, Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Nitro-pyridines, halopyridines, alkylpyridines.

Scientific Research Applications

2-(Heptadecylsulfanyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the pyridine ring and the long alkyl chain, which can disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the modification of surface properties in materials science applications.

Mechanism of Action

The mechanism of action of 2-(Heptadecylsulfanyl)pyridine involves its interaction with molecular targets through the pyridine ring and the heptadecylsulfanyl chain. The pyridine ring can participate in π-π interactions and hydrogen bonding with biological molecules, while the long alkyl chain can insert into lipid bilayers, disrupting membrane integrity. These interactions can lead to various biological effects, such as antimicrobial activity by compromising microbial cell membranes or anticancer activity by interfering with cellular signaling pathways.

Comparison with Similar Compounds

    2-(Octadecylsulfanyl)pyridine: Similar structure with an octadecylsulfanyl chain instead of heptadecylsulfanyl.

    2-(Hexadecylsulfanyl)pyridine: Features a hexadecylsulfanyl chain.

    2-(Dodecylsulfanyl)pyridine: Contains a dodecylsulfanyl chain.

Comparison: 2-(Heptadecylsulfanyl)pyridine is unique due to the specific length of its alkyl chain, which can influence its solubility, membrane interaction, and overall biological activity. Compared to shorter or longer alkyl chain derivatives, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

89025-52-5

Molecular Formula

C22H39NS

Molecular Weight

349.6 g/mol

IUPAC Name

2-heptadecylsulfanylpyridine

InChI

InChI=1S/C22H39NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24-22-19-16-17-20-23-22/h16-17,19-20H,2-15,18,21H2,1H3

InChI Key

KUMPBMQASQEQQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCSC1=CC=CC=N1

Origin of Product

United States

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